N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.47. The purity is usually 95%.
BenchChem offers high-quality N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
- 非共价相互作用的定量评估:合成了N-取代-5-(1-金刚烷基)-1,3,4-噻二唑-2-胺,并确定了它们的晶体结构。这些结构显示出显著的非共价相互作用,通过量子理论和Hirshfeld表面分析进行表征,表明它们在各种化学应用中的潜力 (El-Emam et al., 2020)。
抗菌和抗炎活性
- 抗结核药物:合成了新型的6-(1-金刚烷基)-2-取代-咪唑[2,1-b][1,3,4]噻二唑,并显示出对结核分枝杆菌的强烈抑制活性,其中一种化合物表现出与标准药物相当的活性。这表明它们作为抗结核药物的潜力 (Anusha et al., 2015)。
- 抗菌和抗炎衍生物:一系列1-金刚烷基-1,3,4-噻二唑衍生物对革兰氏阳性细菌和白念珠菌表现出显著活性。此外,某些衍生物表现出剂量依赖的抗炎活性,突显了它们在治疗感染和炎症中的潜力 (Kadi et al., 2010)。
抗增殖活性
- 对癌细胞系的抗增殖活性:合成了金刚烷基-1,3,4-噻二唑衍生物,并评估了它们对各种癌细胞系的抗增殖活性。研究揭示了具有有希望活性的化合物,表明它们作为癌症治疗药物的潜力 (Wassel et al., 2021)。
抗氧化活性
- 抗氧化性质:对1,3-噻唑和1,3,4-噻二唑的噻唑啉酮衍生物进行了抗氧化活性评估。研究突显了这些化合物在开发新型抗氧化剂方面的潜力 (Djukic et al., 2018)。
与生物靶点的相互作用
- 碳酸酐酶的抑制:探索了含有金刚烷基基团的磺胺类化合物对碳酸酐酶同工酶的抑制活性。研究提供了关于这些化合物的结构元素如何影响它们的抑制效力的见解,为设计选择性抑制剂提供了基础 (Biswas et al., 2013)。
未来方向
作用机制
Mode of Action
It is known that the compound interacts with its targets via noncovalent interactions . The strength of these interactions can be influenced by the presence of halogen substitutions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-2-3-4-14(21)18-16-20-19-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,2-10H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFKSSQSIVKHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。